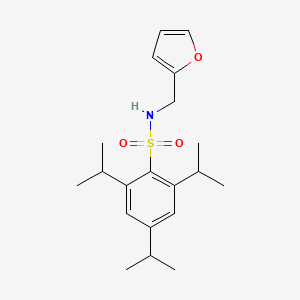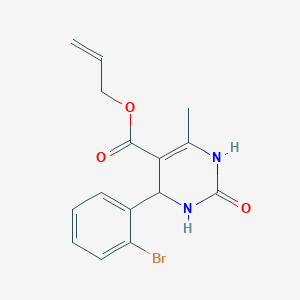
Methyl 1-adamantyl(amino)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-アダマンチル(アミノ)酢酸メチルは、アダマンタンから誘導された化合物であり、アダマンタンはC10H16の化学式を持つ三環式ケージ化合物です。
製法
1-アダマンチル(アミノ)酢酸メチルの合成は、通常、アダマンタン誘導体の官能基化を伴います。一般的な方法としては、アダマンタンカルボン酸のアミド化、続いて対応するアミンへの還元があります。これは、ボラン-テトラヒドロフラン(BH3·THF)などの試薬を用いて、ショット・バウマン条件下で達成できます 。工業的な製造方法は、大規模なアミド化および還元プロセスを含む可能性があり、最適化された反応条件を利用して、高い収率と純度を確保します。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(adamantan-1-yl)-2-aminoacetate typically involves the reaction of adamantan-1-ylamine with methyl 2-bromoacetate. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution of the bromine atom by the amino group. The reaction is usually conducted in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of methyl 2-(adamantan-1-yl)-2-aminoacetate follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation ensures high purity and efficiency in the production process.
化学反応の分析
1-アダマンチル(アミノ)酢酸メチルは、酸化、還元、置換など、さまざまな化学反応を起こします。たとえば、水素化ナトリウムの存在下でアセトニトリルと反応して、3-(1-アダマンチル)-3-オキソプロパンニトリルと4-(1-アダマンチル)-3-オキソブタンニトリルを生成できます 。これらの反応で使用される一般的な試薬には、ヨウ素などの酸化剤と、ボランなどの還元剤が含まれます。これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。
科学的研究の応用
1-アダマンチル(アミノ)酢酸メチルは、科学研究において多様な用途を持っています。医薬品化学では、アダマンタン誘導体は、その抗ウイルス、抗パーキンソン病、抗アルツハイマー病の特性で知られています 。この化合物のユニークな構造特性は、医薬品や生物活性分子の合成のための貴重なビルディングブロックとなっています。さらに、その安定性と反応性から、ナノマテリアルや触媒の開発にも使用されています 。材料科学では、アダマンタン誘導体は、高エネルギー燃料、オイル、ダイヤモンド状ポリマーの製造における可能性を探っています .
作用機序
1-アダマンチル(アミノ)酢酸メチルの作用機序は、特定の分子標的および経路との相互作用を伴います。たとえば、アダマンタン誘導体は、神経保護、鎮痛、薬物乱用の治療など、さまざまな生理学的プロセスに関与するシグマ受容体の活性を調節することが知られています 。この化合物の構造的特徴により、これらの受容体と相互作用し、その活性を影響を与え、治療効果をもたらします。
類似の化合物との比較
1-アダマンチル(アミノ)酢酸メチルは、アマンタジン、リマンタジン、メマンチンなどの他のアダマンタン誘導体と比較することができます。これらの化合物は、類似の構造的特徴を共有していますが、特定の官能基と用途が異なります。たとえば、アマンタジンとリマンタジンは主に抗ウイルス剤として使用され、メマンチンはアルツハイマー病の治療に使用されます 。1-アダマンチル(アミノ)酢酸メチルにおけるアダマンチル基とアミノ酢酸基のユニークな組み合わせは、医薬品化学および材料科学における特定の用途に適した独自の特性を提供します。
結論
1-アダマンチル(アミノ)酢酸メチルは、さまざまな科学分野において大きな可能性を秘めた汎用性の高い化合物です。そのユニークな構造特性、多様な化学反応性、幅広い用途から、医薬品化学、材料科学、ナノテクノロジーの分野で研究対象として貴重な存在となっています。この化合物とその誘導体に関する継続的な研究は、これらの分野における新たな発見と進歩につながると予想されます。
類似化合物との比較
Similar Compounds
Amantadine: An antiviral and antiparkinsonian drug.
Rimantadine: Similar to amantadine but with a different pharmacokinetic profile.
Memantine: Used in the treatment of Alzheimer’s disease.
Uniqueness
Methyl 2-(adamantan-1-yl)-2-aminoacetate is unique due to its ester functional group, which can be hydrolyzed to release the active amino acid derivative
特性
IUPAC Name |
methyl 2-(1-adamantyl)-2-aminoacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-16-12(15)11(14)13-5-8-2-9(6-13)4-10(3-8)7-13/h8-11H,2-7,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHKFCXJRGNQYNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C12CC3CC(C1)CC(C3)C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(5E)-2-[(2-chlorophenyl)amino]-5-[4-(dimethylamino)benzylidene]-1,3-thiazol-4(5H)-one](/img/structure/B11703590.png)


![N-(4-Bromophenyl)-1-{N'-[(3E)-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}formamide](/img/structure/B11703609.png)
![2-(3-methylphenyl)-6-(morpholin-4-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11703613.png)

![(2E)-3-(2-fluorophenyl)-2-[(4-methylphenyl)formamido]-N-(2-phenylethyl)prop-2-enamide](/img/structure/B11703621.png)

![2-(4-{4-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)but-2-yn-1-yl]piperazin-1-yl}but-2-yn-1-yl)-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B11703626.png)
![(4Z)-4-[2-(2-bromophenyl)hydrazinylidene]-3-(4-nitrophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B11703630.png)
![4-iodo-N-(2,2,2-trichloro-1-{[(2-methoxyanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11703646.png)



